

Long-term stability testing of Ethyl 4-(cyclopropylamino)benzoate under different conditions

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Compound of Interest

Compound Name: Ethyl 4-(cyclopropylamino)benzoate

Cat. No.: B053049

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A Comparative Guide to the Long-Term Stability of Ethyl 4-(cyclopropylamino)benzoate

This guide provides a comprehensive overview of the long-term stability of **Ethyl 4-(cyclopropylamino)benzoate** under various environmental conditions. The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and quality throughout its shelf life. [1][2] This document outlines the methodologies for assessing stability, presents comparative data under different stress conditions, and discusses potential degradation pathways. The protocols and data presented herein are based on the established principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing. [3][4]

Introduction to Ethyl 4-(cyclopropylamino)benzoate

Ethyl 4-(cyclopropylamino)benzoate is an organic compound with potential applications in the pharmaceutical industry. Its chemical structure, featuring a cyclopropylamine moiety and a benzoate ester group, necessitates a thorough evaluation of its stability to identify potential degradation products and establish appropriate storage conditions. [5][6] Understanding the molecule's intrinsic stability is a crucial step in drug development. [7][8][9]

Experimental Protocols

The stability of **Ethyl 4-(cyclopropylamino)benzoate** was assessed through a series of forced degradation and long-term stability studies, following the ICH Q1A(R2) guideline.[\[3\]](#)[\[4\]](#)

2.1 Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its degradation pathways.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

- Acid Hydrolysis: 10 mg of **Ethyl 4-(cyclopropylamino)benzoate** was dissolved in 10 mL of 0.1 N HCl and refluxed at 80°C for 24 hours.
- Base Hydrolysis: 10 mg of **Ethyl 4-(cyclopropylamino)benzoate** was dissolved in 10 mL of 0.1 N NaOH and refluxed at 80°C for 24 hours.
- Oxidative Degradation: 10 mg of **Ethyl 4-(cyclopropylamino)benzoate** was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
- Thermal Degradation: A solid sample of **Ethyl 4-(cyclopropylamino)benzoate** was placed in a hot air oven at 105°C for 48 hours.
- Photostability Testing: A solid sample of **Ethyl 4-(cyclopropylamino)benzoate** was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

2.2 Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the retest period for the drug substance.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Storage Conditions: Samples of **Ethyl 4-(cyclopropylamino)benzoate** were stored under the following conditions for up to 24 months:
 - 25°C ± 2°C / 60% RH ± 5% RH
 - 30°C ± 2°C / 65% RH ± 5% RH

- $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ (Accelerated)
- Testing Frequency: Samples were pulled and analyzed at 0, 3, 6, 9, 12, 18, and 24-month intervals.
- Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used to determine the assay of **Ethyl 4-(cyclopropylamino)benzoate** and to quantify any degradation products.

Data Presentation

The following tables summarize the quantitative data obtained from the stability studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition	% Degradation of Ethyl 4-(cyclopropylamino)benzoate	Major Degradation Products Identified
0.1 N HCl, 80°C , 24h	15.2%	4-(cyclopropylamino)benzoic acid, Ethanol
0.1 N NaOH, 80°C , 24h	25.8%	4-(cyclopropylamino)benzoic acid, Ethanol
3% H_2O_2 , RT, 24h	8.5%	N-oxide derivative
Thermal (105°C), 48h	5.1%	Minor unidentified products
Photolytic	12.3%	Photodegradation products

Table 2: Long-Term Stability Data (Assay of **Ethyl 4-(cyclopropylamino)benzoate** in %)

Time (Months)	25°C / 60% RH	30°C / 65% RH	40°C / 75% RH
0	100.0	100.0	100.0
3	99.8	99.7	98.5
6	99.6	99.4	97.2
9	99.5	99.2	96.1
12	99.3	99.0	95.0
18	99.0	98.6	-
24	98.8	98.2	-

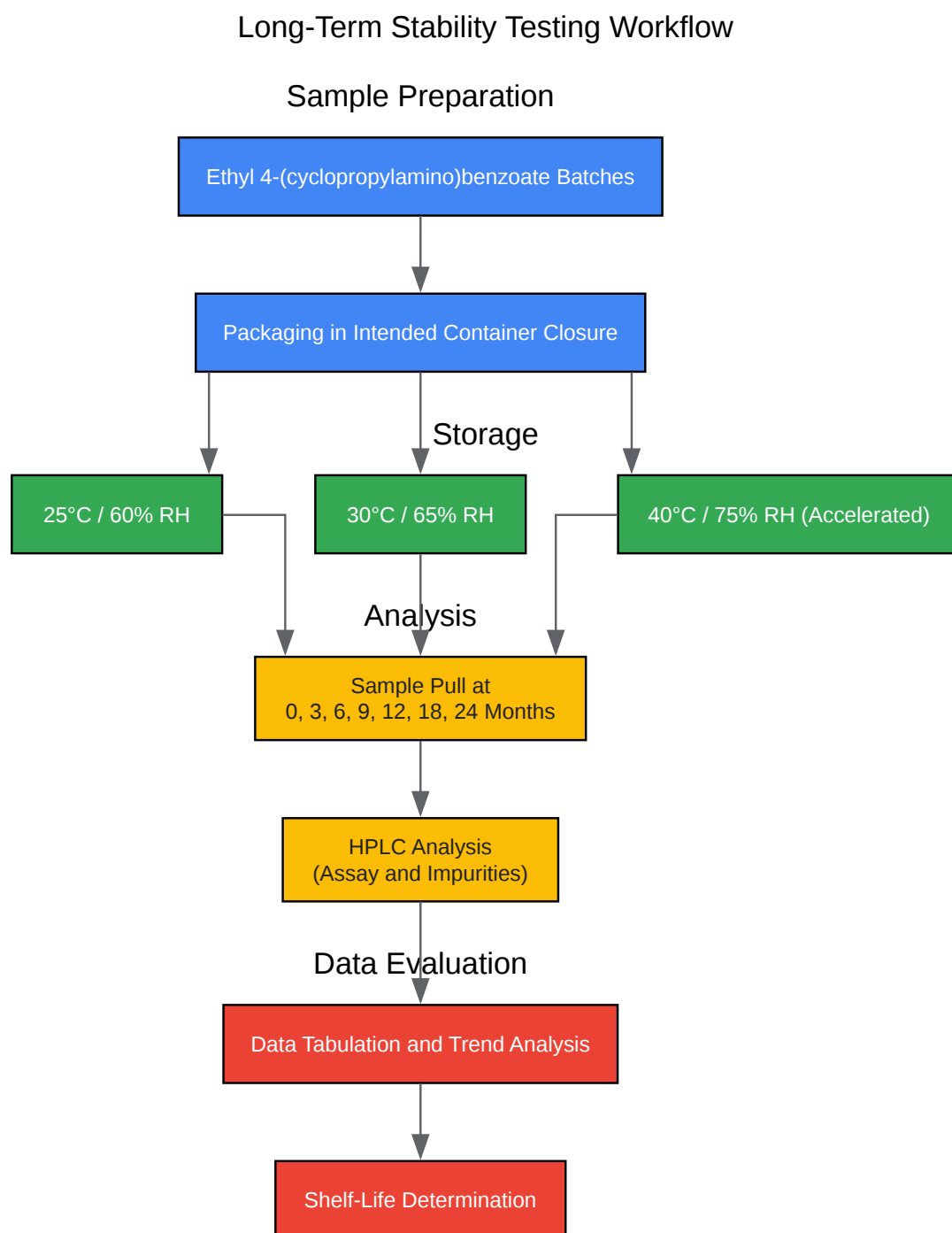
Table 3: Total Impurities (%) in Long-Term Stability Studies

Time (Months)	25°C / 60% RH	30°C / 65% RH	40°C / 75% RH
0	< 0.1	< 0.1	< 0.1
3	0.2	0.3	1.5
6	0.4	0.6	2.8
9	0.5	0.8	3.9
12	0.7	1.0	5.0
18	1.0	1.4	-
24	1.2	1.8	-

Visualization of Workflows and Pathways

4.1 Experimental Workflow

The following diagram illustrates the workflow for the long-term stability testing of **Ethyl 4-(cyclopropylamino)benzoate**.

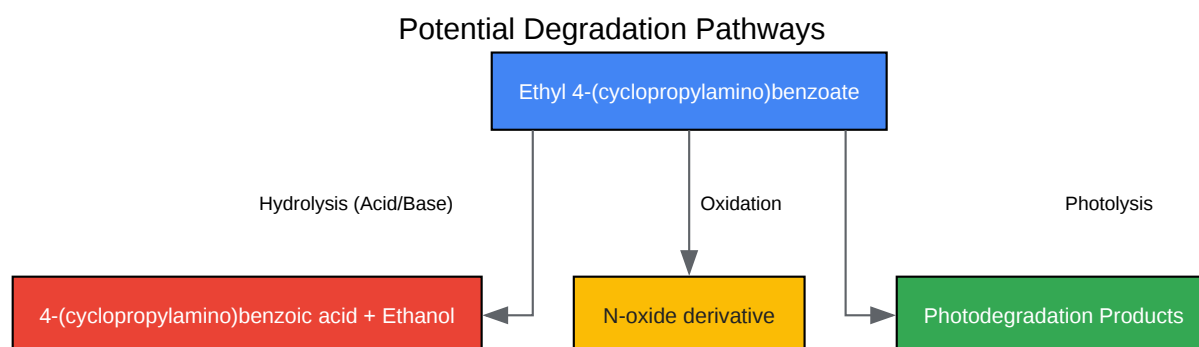


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Caption: Workflow for long-term stability testing.

4.2 Potential Degradation Pathways

Based on the forced degradation studies, the following degradation pathways are proposed for **Ethyl 4-(cyclopropylamino)benzoate**.



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